N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Overview
Description
N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Scientific Research Applications
N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]prop-2-en-1-amine typically involves multiple steps, starting with the preparation of 3,4-dichlorophenol. This intermediate is then reacted with ethylene oxide to form 3,4-dichlorophenoxyethanol. Subsequent reactions with ethylene diamine and propenylamine yield the desired compound. The final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted phenoxy compounds.
Mechanism of Action
The mechanism of action of N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dichlorophenoxy group is known to interact with cytochrome P450 enzymes, influencing metabolic pathways. Additionally, its ethoxy and amine groups facilitate binding to various biological targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
3,4-Dichlorophenol: An intermediate in the synthesis of various organic compounds.
N-{2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine: A related compound with different alkyl substitutions.
Uniqueness
N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]prop-2-en-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable oxalic acid salts further enhances its applicability in various fields.
This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2.C2H2O4/c1-2-5-16-6-7-17-8-9-18-11-3-4-12(14)13(15)10-11;3-1(4)2(5)6/h2-4,10,16H,1,5-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCMRKDCXXDKMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOCCOC1=CC(=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.